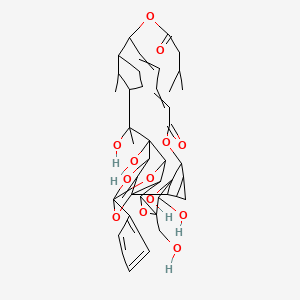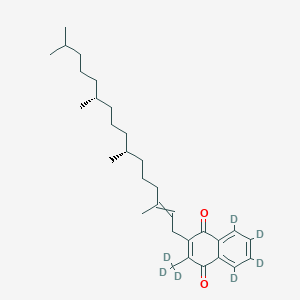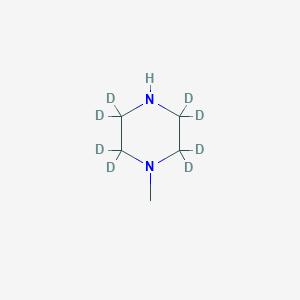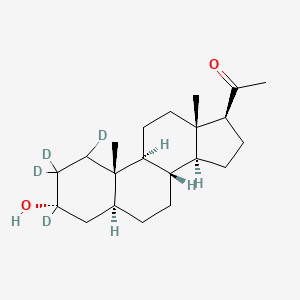
Trigothysoid N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trigothysoid N is a natural daphnane diterpenoid obtained from Trigonostemon thyrsoideus . It has been found to possess strong anti-HIV activity .
Synthesis Analysis
This compound is a daphnane diterpenoid with anticancer activity . It has been found to inhibit tumor proliferation and migration by targeting mitochondria, regulating the STAT3/FAK signal pathway, and suppressing angiogenesis . The biosynthetic considerations of the major metabolites, their biological activities, and the synthetic work on some important diterpenoids and alkaloids isolated have been covered in various studies .
Molecular Structure Analysis
This compound, a natural daphnane diterpenoid obtained from Trigonostemon thyrsoideus, has been found to possess the strong ability to inhibit the proliferation of A549 cells . It targets mitochondria and the STAT3/FAK pathway .
Chemical Reactions Analysis
The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . In this context, deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .
Wissenschaftliche Forschungsanwendungen
Chemische Bestandteile von Trigonostemon-Pflanzen
Trigothysoid N ist eine strukturell vielfältige Verbindung, die in Trigonostemon-Pflanzen vorkommt {svg_1}. Diese Pflanzen, die etwa 50 Arten umfassen, sind hauptsächlich in den tropischen und subtropischen Regionen Asiens verbreitet {svg_2}. Diterpenoide und Alkaloide sind die wichtigsten und bedeutendsten Bestandteile von Trigonostemon-Pflanzen {svg_3}. This compound, als ein Daphnan-Diterpenoid, ist eines der heißen Themen in der synthetischen Chemie {svg_4}.
Hemmung der Tumorproliferation und -migration
This compound hat eine starke Fähigkeit gezeigt, die Proliferation von A549-Zellen zu hemmen {svg_5}. Es kann den Zellzyklus unterbrechen und die Tumorproliferation und -migration durch das Anvisieren von Mitochondrien und die Regulation des STAT3/FAK-Signalwegs hemmen {svg_6}. Es unterdrückt auch die Angiogenese {svg_7}. Diese Ergebnisse deuten darauf hin, dass this compound das Potenzial als therapeutisches Mittel gegen nicht-kleinzelligen Lungenkrebs (NSCLC) hat {svg_8}.
Potente insektizide Aktivität
Rediocide A, ein anderer Name für this compound, zeigt eine potente insektizide Aktivität {svg_9}. Dies deutet auf mögliche Anwendungen in der Landwirtschaft und Pharmazie hin {svg_10}. Es ist ein Daphnan-Diterpenoid mit einer ungewöhnlichen 12-Kohlenstoff-Polyketid-Erweiterung an C-16, die ein Makrolacton an C-3 bildet {svg_11}.
Anti-Floh-Insektizid
Rediocide A wurde als ein starkes Anti-Floh-Insektizid identifiziert {svg_12}. Dies könnte besonders nützlich in der Haustierpflege sein, wo ständig Bedarf an wirksamen Flohbehandlungen besteht.
Aktivierung der konventionellen Proteinkinase C
Rediocide A induziert die Desensibilisierung von G-Protein-gekoppelten Rezeptoren durch Aktivierung der konventionellen Proteinkinase C {svg_13}. Dies deutet auf mögliche Anwendungen im Bereich der Zellsignalisierung und Pharmakologie hin.
Volksmedizin
Einige Arten von Trigonostemon, aus denen this compound gewonnen wird, werden in Thailand und China als Volksmedizin zur Behandlung von Durchfall, Asthma und Hautkrankheiten eingesetzt {svg_14}. Dies deutet auf mögliche Anwendungen in der traditionellen Medizin und Pharmazie hin.
Wirkmechanismus
Trigothysoid N inhibits tumor proliferation and migration by targeting mitochondria and the STAT3/FAK signal pathway . Besides interrupting the cell cycle, the mechanism examination revealed that this compound can inhibit tumor proliferation and migration by targeting mitochondria, regulating the STAT3/FAK signal pathway, and suppressing angiogenesis .
Safety and Hazards
According to the Material Safety Data Sheet, Trigothysoid N may be corrosive to metals. It causes severe skin burns and eye damage and may cause respiratory irritation . In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water for at least 15 minutes and seek medical attention .
Zukünftige Richtungen
Trigothysoid N has shown potential as a therapeutic agent against non-small cell lung cancer (NSCLC) . Further in vivo antitumor experiments were performed to explore the potential of this compound for treating NSCLC . These findings support the great potential of this compound as a hopeful therapeutic agent against NSCLC .
Biochemische Analyse
Biochemical Properties
Trigothysoid N has been shown to inhibit tumor proliferation and migration by targeting mitochondria and regulating the STAT3/FAK signal pathway . It also suppresses angiogenesis .
Cellular Effects
In cellular processes, this compound interrupts the cell cycle and inhibits tumor proliferation and migration . It targets mitochondria, regulates the STAT3/FAK signal pathway, and suppresses angiogenesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by targeting mitochondria, regulating the STAT3/FAK signal pathway, and suppressing angiogenesis . It also induces apoptosis .
Temporal Effects in Laboratory Settings
It has been shown to suppress tumor cell growth in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, this compound has shown antiangiogenetic activity and antitumor activity against A549 in a transgenic zebrafish model .
Metabolic Pathways
It is known to interact with the STAT3/FAK signal pathway .
Subcellular Localization
Eigenschaften
IUPAC Name |
[6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58O13/c1-22(2)18-32(47)52-29-14-10-11-15-31(46)53-34-23(3)19-30-41(34,50)38(48)40(21-45)36(54-40)33-37-43(51,39(6,49)20-26-16-17-28(29)24(26)4)35-25(5)42(30,33)57-44(55-35,56-37)27-12-8-7-9-13-27/h7-15,22-26,28-30,33-38,45,48-51H,16-21H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVYYYQORHVVFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)CC(C)C)O)O)CO)OC(O5)(O4)C9=CC=CC=C9)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H58O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action for Rediocide A?
A1: Rediocide A induces G-protein-coupled receptor (GPCR) desensitization and internalization by activating conventional protein kinase C (PKC). This effect was observed across multiple GPCRs, suggesting a general rather than receptor-specific mechanism. []
Q2: What is Rediocide A primarily known for?
A2: Rediocide A, a daphnane ester, is primarily recognized for its potent insecticidal activity. It was initially isolated from the roots of Trigonostemon reidioides, a plant traditionally used for flea control. [, , , ]
Q3: What other biological activities have been reported for Rediocide A?
A3: Besides its insecticidal properties, Rediocide A has shown cytotoxic activity against various cancer cell lines. [] Recent studies also suggest it may act as an immune checkpoint inhibitor by downregulating CD155 expression, thereby enhancing the tumouricidal activity of natural killer (NK) cells. []
Q4: Are there other compounds similar to Rediocide A?
A4: Yes, several structural analogs of Rediocide A, namely Rediocides B-F, have been isolated from Trigonostemon reidioides. These analogs also exhibit potent insecticidal activity against fleas. [, , ]
Q5: Has the structure of Rediocide A been fully characterized?
A5: Yes, the structure and stereochemistry of Rediocide A have been elucidated using spectroscopic techniques including NMR and mass spectrometry. It is classified as a highly modified daphnane diterpenoid. [, ]
Q6: Has the potential of Rediocide A as an antitoxin been explored?
A6: Yes, research suggests Rediocide A may act as a potential antitoxin against cobra venom. Molecular docking studies show that Rediocides A and G can bind to α‐cobratoxin, potentially blocking its interaction with the nicotinic acetylcholine receptor. [] In vitro and in vivo studies further support this potential detoxification mechanism. []
Q7: Are there synthetic routes available for Rediocide A?
A7: While a complete total synthesis of Rediocide A has not been reported, significant progress has been made in developing synthetic approaches for daphnane diterpenoids in general. These strategies involve constructing the tricyclic core structure using various methodologies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









